molecular formula C25H21NO3S B11677865 N-(4-ethoxyphenyl)-4-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide

N-(4-ethoxyphenyl)-4-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide

Cat. No.: B11677865
M. Wt: 415.5 g/mol
InChI Key: VXBQALKUMIWUSV-KQWNVCNZSA-N
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Description

N-(4-ETHOXYPHENYL)-4-METHYL-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core with ethoxyphenyl and methylbenzothiophene substituents, contributing to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ETHOXYPHENYL)-4-METHYL-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the Staudinger reaction, where ketene-imine cycloadditions are employed to form the azetidinone intermediates. These intermediates are then treated with ceric ammonium nitrate to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Ceric Ammonium Nitrate: Used for oxidative deprotection reactions.

    Bromine/FeBr3: Employed in bromination reactions.

    CH3Cl/AlCl3: Used in Friedel-Crafts alkylation reactions.

    HNO3/H2SO4: Utilized in nitration reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination yields brominated derivatives, while nitration produces nitro-substituted compounds.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-4-METHYL-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-4-METHYL-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Uniqueness: N-(4-ETHOXYPHENYL)-4-METHYL-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}BENZAMIDE stands out due to its specific structural features, such as the combination of ethoxyphenyl and benzothiophene moieties

Properties

Molecular Formula

C25H21NO3S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzamide

InChI

InChI=1S/C25H21NO3S/c1-3-29-20-14-12-19(13-15-20)26(25(28)18-10-8-17(2)9-11-18)16-23-24(27)21-6-4-5-7-22(21)30-23/h4-16H,3H2,1-2H3/b23-16-

InChI Key

VXBQALKUMIWUSV-KQWNVCNZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N(/C=C\2/C(=O)C3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(C=C2C(=O)C3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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